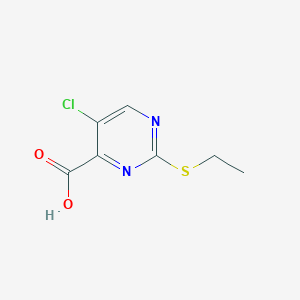

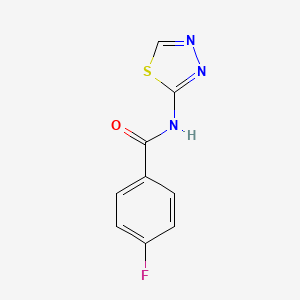

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

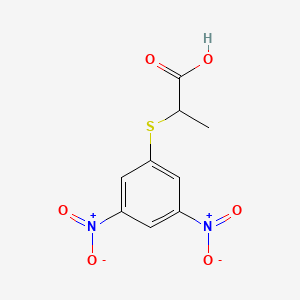

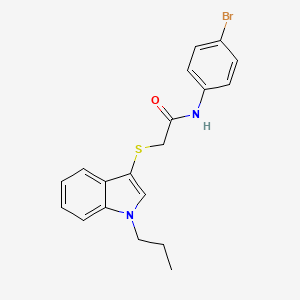

“4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound with the molecular formula C9H6FN3OS . It is a derivative of 1,3,4-thiadiazole, a five-member heterocyclic moiety . This compound and its derivatives have been the subject of considerable interest in recent years due to their potential as anticancer agents . They have also shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide”, involves modifying the structure of known derivatives with documented activity . Specific synthesis pathways and conditions can vary depending on the desired derivative .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds often involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . The specific reactions and their outcomes can vary depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” can be inferred from its molecular structure. It has an average mass of 223.227 Da and a monoisotopic mass of 223.021561 Da .科学的研究の応用

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Anticancer Agents

1,3,4-thiadiazole derivatives have been studied for their potential anticancer activity . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Cytotoxic Properties

The cytotoxic properties of 1,3,4-thiadiazole derivatives have been evaluated on various cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2), and the HeLa human cervical carcinoma cell line .

Anti-Inflammatory Agents

Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects, with inhibition in paw edema of up to 77% .

Antifungal Agents

1,3,4-thiadiazole derivatives have also been evaluated for their antifungal properties .

Antipsychotic Agents

Some 1,3,4-thiadiazole derivatives have been studied for their potential use as antipsychotic agents .

作用機序

Target of Action

The primary targets of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 . These are essential targets for cancer treatment . EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) are proteins that play a crucial role in cell growth and differentiation .

Mode of Action

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell growth and survival. By inhibiting EGFR and HER-2, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to exhibit higher cytotoxic activity than doxorubicin against certain cancer cells . It activates caspases 3 and 9, key enzymes involved in the initiation of apoptosis .

将来の方向性

The future directions for research on “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds involve further structure optimization and in-depth studies as potential therapeutic agents . Given their wide range of therapeutic activities, these compounds have significant potential for the development of new drugs and anticancer strategies .

特性

IUPAC Name |

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVCYNGKJYPEGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=CS2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)

![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)

![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)